Cyclopropyl(furan-2-yl)methanone
Overview
Description
Cyclopropyl(furan-2-yl)methanone is an organic compound that features a cyclopropyl group attached to a furan ring via a methanone linkage
Biochemical Analysis
Biochemical Properties
It is known that the cyclopropyl group is widespread in natural products and is usually essential for biological activities . The furan ring is also found in many bioactive compounds and has been associated with various biological activities .
Cellular Effects
Furan derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Molecular Mechanism
Furan derivatives have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Metabolic Pathways
Cyclopropane is known to attract wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(furan-2-yl)methanone typically involves the cyclopropanation of furan derivatives. One common method is the reaction of furan with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form cyclopropyl(furan-2-yl)methanol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclopropyl(furan-2-yl)methanol.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
Cyclopropyl(furan-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Cyclopropyl(furan-2-yl)methanone involves its interaction with various molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Cyclopropyl(furan-2-yl)methanone can be compared with other similar compounds, such as:
Cyclopropyl(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
Cyclopropyl(pyridin-2-yl)methanone: Contains a pyridine ring, which imparts different electronic properties.
Cyclopropyl(benzofuran-2-yl)methanone: Features a benzofuran ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropyl and furan moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl(furan-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIQUTUPAAQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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